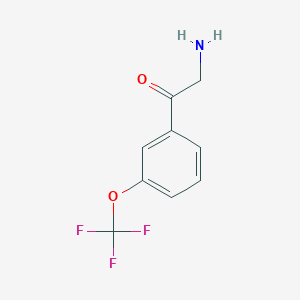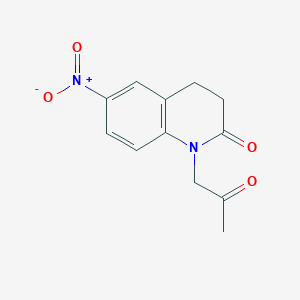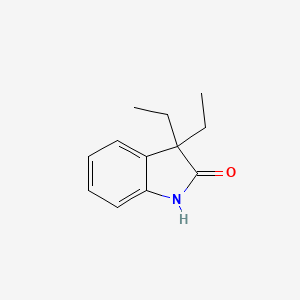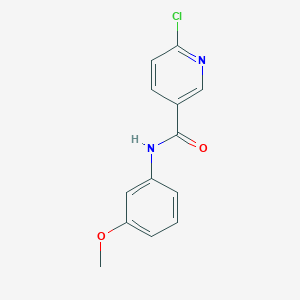
2-Pyridinamine, 3-ethynyl-6-methyl-
描述
2-Pyridinamine, 3-ethynyl-6-methyl-: is a chemical compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the sixth position of the pyridine ring, along with an amino group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and an appropriate ethynyl boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate , and a base, such as potassium carbonate , in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for 2-Pyridinamine, 3-ethynyl-6-methyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions: 2-Pyridinamine, 3-ethynyl-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents such as with a or can be employed.
Substitution: Reagents such as or can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of or derivatives.
科学研究应用
2-Pyridinamine, 3-ethynyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 2-Pyridinamine, 3-ethynyl-6-methyl- depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors , thereby modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding , while the amino group can form hydrogen bonds with target molecules .
相似化合物的比较
- 2-Amino-6-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-3-bromo-6-methylpyridine
Comparison: 2-Pyridinamine, 3-ethynyl-6-methyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-conjugated systems . This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties .
属性
CAS 编号 |
936344-73-9 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
3-ethynyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI 键 |
WGZTWEISOCCLBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C#C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)
![3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester](/img/structure/B8760110.png)
![2-[(4-chlorophenyl)methyl]oxirane](/img/structure/B8760112.png)







